molecular formula C42H29N3 B12610091 N,9-Diphenyl-N-(9-phenyl-9H-carbazol-3-YL)-9H-carbazol-3-amine CAS No. 873793-58-9

N,9-Diphenyl-N-(9-phenyl-9H-carbazol-3-YL)-9H-carbazol-3-amine

Cat. No.: B12610091
CAS No.: 873793-58-9
M. Wt: 575.7 g/mol
InChI Key: WOYDRSOIBHFMGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,9-Diphenyl-N-(9-phenyl-9H-carbazol-3-YL)-9H-carbazol-3-amine typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the biphenyl and carbazole units. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,9-Diphenyl-N-(9-phenyl-9H-carbazol-3-YL)-9H-carbazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

N,9-Diphenyl-N-(9-phenyl-9H-carbazol-3-YL)-9H-carbazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Widely used in the production of OLEDs, photovoltaic cells, and other optoelectronic devices.

Mechanism of Action

The mechanism by which N,9-Diphenyl-N-(9-phenyl-9H-carbazol-3-YL)-9H-carbazol-3-amine exerts its effects is primarily through its interaction with electronic states in organic materials. The compound can facilitate charge transport and light emission in OLEDs by forming excitons (electron-hole pairs) that recombine to emit light. The molecular targets and pathways involved include the π-conjugated systems of the phenyl and carbazole groups, which enhance the compound’s electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Diphenyl-N,N’-bis(9-phenyl-9H-carbazol-3-yl)-4,4’-biphenyldiamine
  • N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)biphenyl-4,4’-diamine

Uniqueness

N,9-Diphenyl-N-(9-phenyl-9H-carbazol-3-YL)-9H-carbazol-3-amine is unique due to its specific arrangement of phenyl and carbazole groups, which provide superior electronic properties compared to similar compounds. This uniqueness makes it particularly valuable in the development of high-performance OLEDs and other optoelectronic devices.

Properties

CAS No.

873793-58-9

Molecular Formula

C42H29N3

Molecular Weight

575.7 g/mol

IUPAC Name

N,9-diphenyl-N-(9-phenylcarbazol-3-yl)carbazol-3-amine

InChI

InChI=1S/C42H29N3/c1-4-14-30(15-5-1)43(33-24-26-41-37(28-33)35-20-10-12-22-39(35)44(41)31-16-6-2-7-17-31)34-25-27-42-38(29-34)36-21-11-13-23-40(36)45(42)32-18-8-3-9-19-32/h1-29H

InChI Key

WOYDRSOIBHFMGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N(C4=CC=CC=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8)C9=CC=CC=C92

Origin of Product

United States

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